BenchChemオンラインストアへようこそ!

L-NIL

iNOS inhibition isoform selectivity comparative pharmacology

L-NIL (N6-(1-iminoethyl)-L-lysine), CAS 53774-63-3, is an L-lysine derivative that functions as a selective inhibitor of inducible nitric oxide synthase (iNOS). With a molecular weight of 187.24 g/mol and molecular formula C8H17N3O2, L-NIL exhibits high aqueous solubility (30 mg/mL in H2O), facilitating in vitro and in vivo experimental dosing.

Molecular Formula C8H17N3O2
Molecular Weight 187.24 g/mol
CAS No. 53774-63-3
Cat. No. B613027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-NIL
CAS53774-63-3
SynonymsN-(5-Amino-5-carboxypentyl)-acetamidine; H-Lys(1-iminoethyl)-OH; L-NIL
Molecular FormulaC8H17N3O2
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(=NCCCCC(C(=O)O)N)N
InChIInChI=1S/C8H17N3O2/c1-6(9)11-5-3-2-4-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1
InChIKeyONYFNWIHJBLQKE-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-NIL (CAS 53774-63-3) Chemical Identity and Baseline Properties for Scientific Procurement


L-NIL (N6-(1-iminoethyl)-L-lysine), CAS 53774-63-3, is an L-lysine derivative that functions as a selective inhibitor of inducible nitric oxide synthase (iNOS) [1]. With a molecular weight of 187.24 g/mol and molecular formula C8H17N3O2, L-NIL exhibits high aqueous solubility (30 mg/mL in H2O), facilitating in vitro and in vivo experimental dosing . As a small-molecule iNOS inhibitor, L-NIL belongs to the class of substrate-analog NOS inhibitors, distinguished from non-selective NOS inhibitors such as L-NAME and L-NMMA by its preferential inhibition of the inducible isoform over constitutive NOS isoforms (eNOS and nNOS) [2].

Why Generic iNOS Inhibitor Substitution Compromises L-NIL Experimental Reproducibility


Substituting L-NIL with alternative iNOS inhibitors or non-selective NOS inhibitors introduces substantial experimental variability due to differences in isoform selectivity profiles, in vivo pharmacokinetic behavior, and functional outcomes in disease models [1]. While multiple iNOS inhibitors share the same nominal target, their selectivity indices (iNOS vs. eNOS/nNOS) differ by orders of magnitude, leading to distinct off-target effects on endothelial and neuronal NOS isoforms [2]. Furthermore, the preservation of endothelium-dependent vasodilation observed with L-NIL in septic models is not replicated by non-selective inhibitors such as L-NAME, underscoring that functional outcomes cannot be extrapolated across NOS inhibitor classes [3]. The quantitative evidence below establishes precisely where L-NIL diverges from its closest comparators.

Quantitative Evidence Guide: Differentiating L-NIL from Alternative NOS Inhibitors


L-NIL Exhibits 6-Fold Greater Potency for iNOS Than L-NMA and L-NNA

L-NIL demonstrates approximately 6-fold greater potency for mouse inducible NOS (miNOS) compared to the non-selective NOS inhibitors L-NMA and L-NNA in direct enzyme inhibition assays [1]. This potency advantage translates to a lower IC50 value against the iNOS isoform, enabling more effective inhibition at reduced molar concentrations.

iNOS inhibition isoform selectivity comparative pharmacology

L-NIL Achieves 28-Fold Selectivity for iNOS Over Constitutive NOS Isoforms

L-NIL exhibits a 28-fold selectivity for mouse inducible NOS (miNOS) over rat brain constitutive NOS (rcNOS), with IC50 values of 3.3 μM and 92 μM, respectively [1]. Comparative data from multiple sources indicate L-NIL's IC50 for iNOS ranges from 0.4-3.3 μM, versus 8-38 μM for eNOS and 17-92 μM for nNOS [2]. This selectivity profile contrasts with structurally related L-NIO, which has similar iNOS potency but lacks comparable isoform selectivity .

iNOS selectivity eNOS nNOS off-target inhibition

L-NIL Preserves Endothelium-Dependent Vasodilation While Preventing Septic Hypotension, Unlike L-NAME

In an LPS-induced sepsis model in rats, L-NIL (selective iNOS inhibitor) restored mean arterial pressure (MAP) and acetylcholine-induced vasodilation to baseline levels while preventing metabolic acidosis and hypoglycemia [1]. In contrast, the non-selective NOS inhibitor L-NAME increased MAP but failed to restore endothelium-dependent vasodilation to ACh and did not prevent exhaled NO increases or glucose derangements [1]. L-NIL, but not L-NAME, also reduced nitrotyrosine staining (a marker of peroxynitrite formation) in septic rats.

sepsis endothelial function vasodilation in vivo selectivity

L-NIL and 1400W Exhibit Equivalent Circulatory Rescue but Both Fail to Ameliorate Endotoxin-Induced Organ Injury

In a direct comparative study of endotoxin-induced shock in rats, both L-NIL and 1400W (a structurally distinct, highly selective iNOS inhibitor) abolished the rise in plasma nitrite/nitrate and attenuated delayed hypotension when administered 2 h after endotoxin injection [1]. Neither compound, however, ameliorated hepatocellular injury, renal dysfunction, or pancreatic injury in this model [1]. This establishes functional equivalence between the two iNOS inhibitors in circulatory rescue endpoints while revealing a shared limitation in organ protection.

1400W endotoxemia circulatory failure organ protection

L-NIL-TA Prodrug Achieves Extended Plasma Half-Life of 63-81 Hours in Canine Model

The prodrug formulation L-NIL-TA (L-NIL 5-aminotetrazole prodrug) was evaluated for pharmacokinetic parameters in dogs following oral and intravenous administration at 5 mg/kg [1]. After oral administration, Cmax of radioactivity was 6.45-7.07 μg equivalents/g, occurring at 0.33-0.39 h post-dose. Plasma radioactivity declined with a half-life of 63.1 h (oral) and 80.6 h (intravenous). Approximately 80% of the radioactive dose was recovered over 7 days, with the active metabolite L-NIL (M3) formed via hydrolysis of the 5-aminotetrazole group [1].

pharmacokinetics prodrug half-life bioavailability

Recommended Application Scenarios for L-NIL Based on Quantitative Evidence


Sepsis and Endotoxemia Research Requiring Preservation of Endothelial Function

L-NIL is the preferred iNOS inhibitor for sepsis models where maintaining physiological eNOS-mediated vasodilation is critical. Evidence demonstrates that L-NIL restores MAP and acetylcholine-induced vasodilation to baseline in LPS-treated rats while preventing metabolic derangements, whereas non-selective L-NAME fails to preserve endothelial function [1]. This functional selectivity makes L-NIL essential for studies investigating septic hypotension mechanisms or evaluating adjunctive therapies where eNOS inhibition would confound interpretation.

Chronic Inflammation Models Requiring Sustained iNOS Inhibition with Defined Selectivity

L-NIL's 28-fold selectivity for iNOS over constitutive NOS and 6-fold greater potency than L-NMA/L-NNA [1] make it suitable for chronic inflammation studies, including adjuvant-induced arthritis and atherosclerosis models [2]. The compound effectively suppresses plasma nitrite elevation and joint inflammation in a dose-dependent manner while limiting atherosclerotic progression in hypercholesterolemic rabbits. Researchers requiring reproducible iNOS inhibition with minimal eNOS/nNOS interference should prioritize L-NIL over less selective alternatives.

Renal Ischemia-Reperfusion Injury and Oxidative Stress Studies

L-NIL (10 and 30 mg/kg, IP) prevents inflammation, oxidative stress, and autophagy induced by renal ischemia-reperfusion in mice [1]. In cardiorenal models of sub-lethal sepsis combined with ethanol exposure, L-NIL (5 mg/kg, IP) attenuates pro-inflammatory cytokine elevation and reactive oxygen species production [2]. These protective effects, coupled with L-NIL's well-characterized iNOS selectivity, support its use in oxidative stress and ischemia-reperfusion research where iNOS-derived NO contributes to tissue injury.

Large Animal Bacteremia Models with Extended Dosing Intervals

For porcine bacteremia studies or other large animal models requiring sustained iNOS inhibition, L-NIL prodrug formulations offer extended plasma half-life (63-81 h in dogs) [1]. In hyperdynamic porcine bacteremia induced by live Pseudomonas aeruginosa infusion, L-NIL prevents hypotension, blunts ileal mucosal microcirculatory deterioration, prevents mucosal acidosis, and reduces hepatocellular injury and renal dysfunction [2]. These findings establish L-NIL's utility in translationally relevant large animal sepsis models where continuous iNOS inhibition is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-NIL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.